molecular formula C8H11NO2 B1601167 ethyl 5-methyl-1H-pyrrole-3-carboxylate CAS No. 2199-50-0

ethyl 5-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1601167
CAS RN: 2199-50-0
M. Wt: 153.18 g/mol
InChI Key: KCDURADJPCIWEU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrole-3-carboxylate (EMPC) is an organic compound of the pyrrole family. It is a colorless, odorless, and water-soluble crystalline solid. EMPC is commonly used in organic synthesis as a starting material for a variety of compounds. It has been studied for its potential use in medicinal and pharmaceutical applications due to its unique chemical structure and properties.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Ethyl 5-methyl-1H-pyrrole-3-carboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, demonstrating complete regioselectivity and excellent yields. This process underscores the compound's role in facilitating complex ring formation in organic synthesis (Zhu, Lan, & Kwon, 2003).
  • A solvent-free synthesis approach has been developed for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, showcasing the compound's adaptability in green chemistry protocols. The method involves triethylphosphite mediated reductive cyclization under microwave irradiation, highlighting efficient and eco-friendly synthetic pathways (Khajuria, Saini, & Kapoor, 2013).

Sensing Technologies

  • The compound has been incorporated into a colorimetric chemosensor for the naked-eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. This application demonstrates its utility in environmental monitoring and analytical chemistry for detecting metal contamination (Aysha et al., 2021).

Material Science

  • Ethyl 5-methyl-1H-pyrrole-3-carboxylate's derivatives are explored for their photophysical properties, such as in the study of absorption, fluorescence, and photoisomerisation of pyrroline-5-ones. These compounds exhibit significant photoisomerisation, indicating potential applications in material science and photonic devices (Vyňuchal et al., 2008).

Coordination Chemistry

  • The positional isomeric effect of ligands containing ethyl 5-methyl-1H-pyrrole-3-carboxylate on the structural diversity of coordination polymers has been studied, revealing insights into the construction of metal-organic frameworks. This research contributes to the development of materials with potential applications in catalysis, gas storage, and separation (Cisterna et al., 2018).

properties

IUPAC Name

ethyl 5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDURADJPCIWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503486
Record name Ethyl 5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methyl-1H-pyrrole-3-carboxylate

CAS RN

2199-50-0
Record name Ethyl 5-methyl-1H-pyrrole-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1H-pyrrole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methyl-1H-pyrrole-3-carboxylate
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Synthesis routes and methods

Procedure details

10% palladium carbon (anhydrous) (2.5 g) was suspended with ethanol (500 mL) under argon gas atmosphere. Ethyl 2-chloro-5-methyl-1H-pyrrole-3-carboxylate (50 g; see, Tetrahedron Letters, Vol. 35, No. 33, 5989-5992 (1994)) and ammonium formate (51 g) were added to the reaction mixture at room temperature, and it was stirred at room temperature for 8 hours. The reaction mixture was subjected to filtration with Celite (trade name), the filtrate was concentrated under reduced pressure. Water and ethyl acetate were added to the obtained residue, and the mixture was extracted with ethyl acetate. The organic layer was washed by water and a saturated aqueous solution of sodium chloride, and concentrated under reduced pressure after drying with anhydrous magnesium sulfate, to thereby obtain a title compound (40 g) having the following physical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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